REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[OH-].[Na+].[CH3:6][C:7]1[CH:8]=[C:9]2[C:14](=O)[O:13][C:11](=[O:12])[C:10]2=[CH:16][CH:17]=1>O>[CH3:6][C:7]1[CH:8]=[C:9]2[C:14](=[O:13])[N:2]([OH:3])[C:11](=[O:12])[C:10]2=[CH:16][CH:17]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C2C(C(=O)OC2=O)=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over a period of 30 minutes as the solution
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
WAIT
|
Details
|
followed by 4-hour
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the powdery matter thus precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The resultant crude crystals were recrystallized from an acetone/water mixture
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C(C(=O)N(C2=O)O)=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |